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molecular formula C12H17NO B8335833 2-Phenyl-4-methylpentanoic acid amide CAS No. 51112-59-5

2-Phenyl-4-methylpentanoic acid amide

Cat. No. B8335833
M. Wt: 191.27 g/mol
InChI Key: ZJYMFBYAAIURJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365085B2

Procedure details

The titled compound was prepared from 2-phenyl-4-methylpentanoic acid in 94% yield in the same manner as the preparation of 2-(4-Methoxyphenyl)propionamide in Example 188b. MS (ESI) 192 (MH+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-Methoxyphenyl)propionamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8](O)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.COC1C=CC(C(C)C([NH2:26])=O)=CC=1>>[C:1]1([CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([NH2:26])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC(C)C
Name
2-(4-Methoxyphenyl)propionamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)N)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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